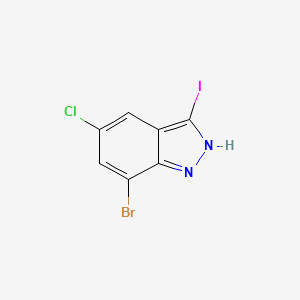

7-Bromo-5-chloro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClIN2 |

|---|---|

Molecular Weight |

357.37 g/mol |

IUPAC Name |

7-bromo-5-chloro-3-iodo-2H-indazole |

InChI |

InChI=1S/C7H3BrClIN2/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H,11,12) |

InChI Key |

RRZWVBOYVIEETP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 5 Chloro 3 Iodo 1h Indazole and Analogues

Strategic Approaches to the Indazole Ring System Construction

The formation of the bicyclic indazole core is the foundational step in synthesizing complex derivatives. Modern organic synthesis has produced a variety of methods, from classic cyclization reactions to advanced catalyst-based and one-pot protocols.

Cyclization reactions are a cornerstone of indazole synthesis, involving the formation of the crucial N-N bond and subsequent ring closure to create the pyrazole (B372694) portion of the molecule. A prominent method is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates undergo cyclization promoted by a reducing agent like tri-n-butylphosphine. This approach is valued for its mild reaction conditions and operational simplicity, allowing for the synthesis of various substituted 2H-indazoles. Other strategies include the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA). Furthermore, syntheses involving diazotisation, coupling, and cyclization from aryldiazonium salts and β-diketoesters have also been reported. Transition metal-mediated cyclizations, such as the copper(II)-promoted oxidative cyclization of substrates bearing alkyne and triazene functionalities, provide another pathway to the 2H-indazole core.

To enhance efficiency and reduce waste, one-pot procedures that combine multiple synthetic steps without isolating intermediates are highly desirable. An operationally simple and efficient one-pot synthesis of 2H-indazoles from commercially available ortho-nitrobenzaldehydes and anilines has been developed. This method involves an initial condensation followed by a Cadogan reductive cyclization in the same vessel, accommodating a range of electronically diverse substrates. Another powerful one-pot approach involves the reaction of 1,1-dialkylhydrazones with aryne precursors, such as o-(trimethylsilyl)aryl triflates. This protocol uses N-chlorosuccinimide (NCS) for in-situ chlorination of the hydrazone, followed by aryne annulation to yield 1-alkyl-1H-indazoles in high yields. Copper(I)-mediated one-pot syntheses of 2,3-dihydro-1H-indazoles from ortho-iodobenzyl bromides and di-tert-butyl hydrazodiformate have also been shown to be effective, providing better yields than the corresponding two-step processes and tolerating various functional groups on the aromatic ring.

Catalysis has revolutionized indazole synthesis, offering high efficiency, selectivity, and functional group tolerance. Transition-metal-catalyzed C-H activation and annulation sequences have become a particularly powerful tool for the one-step construction of functionalized indazoles.

Rhodium (Rh) Catalysis : Rhodium(III) catalysts are widely used for C-H activation. For instance, the Rh(III)-catalyzed reaction of azobenzenes with aldehydes provides a direct route to N-aryl-2H-indazoles through C-H bond addition, cyclization, and aromatization. Combining Rh(III) and Copper(II) catalysts enables the synthesis of 1H-indazoles from imidates and nitrosobenzenes via sequential C-H activation and intramolecular cascade annulation.

Cobalt (Co) Catalysis : Air-stable cationic Cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from the C-H bond addition of azobenzenes to aldehydes. These transformations are cost-effective and operationally straightforward, requiring only a substoichiometric amount of acetic acid as an additive.

Copper (Cu) Catalysis : Copper catalysts are effective in various indazole syntheses. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) produces 2H-indazoles under ligand-free conditions. Copper(II) acetate catalyzes the reaction of 2-formylboronic acids with diazodicarboxylates, which, after an acid or base-induced ring closure, yields 1N-alkoxycarbonyl indazoles.

The table below summarizes representative catalyst-based approaches to the indazole ring system.

| Catalyst System | Starting Materials | Product Type | Key Features |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | C-H bond functionalization and cyclative capture. |

| [CpCo(C₆H₆)][B(C₆F₅)₄]₂ / AcOH | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | Cost-effective, air-stable catalyst system. |

| Rh(III) / Cu(II) | Imidates, Nitrosobenzenes | 1H-indazoles | Sequential C-H bond activation and cascade annulation. |

| Cu₂O-NP | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-indazoles | One-pot, three-component, ligand-free reaction. |

| Cu(OAc)₂ | 2-Formylboronic acids, Diazodicarboxylates | 1N-alkoxycarbonyl indazoles | Two-step, one-pot procedure. |

The principles of green chemistry aim to design chemical processes that are environmentally benign. In indazole synthesis, this has led to the development of methods that reduce waste, avoid hazardous reagents, and utilize sustainable resources. A notable approach is the visible-light-induced, metal-free reductive cyclization of ortho-carbonyl-substituted azobenzenes. This method provides high yields of 2H-indazoles and avoids the use of noble metals. Electrochemical methods also represent a green alternative, enabling the synthesis of 2H-indazole derivatives from ortho-alkyl-substituted azobenzenes through direct benzylic C-H functionalization without external chemical oxidants or catalysts. The use of ammonium chloride (NH₄Cl) as a mild acid catalyst in ethanol for the synthesis of 1-H-indazoles from ortho-hydroxybenzaldehyde and hydrazine hydrate is another example of an eco-friendly protocol that offers high yields and short reaction times.

Regioselective Halogenation Strategies for Indazole Derivatives

After the construction of the indazole core, the regioselective introduction of halogen atoms is crucial for tuning the molecule's properties. Directing these substitutions to specific positions, such as C-7, requires carefully designed strategies.

Achieving regioselective bromination at the C-7 position of the indazole ring is a significant synthetic challenge. Research has demonstrated that a direct and efficient C7-bromination of 4-substituted 1H-indazoles can be accomplished using N-bromosuccinimide (NBS). This method allows for the synthesis of C7-bromo indazole precursors, which can then be used in further functionalization reactions, such as palladium-catalyzed Suzuki-Miyaura cross-couplings to introduce aryl groups at the C-7 position. Computational studies have been performed to understand the reactivity of the indazole ring, supporting the observed regioselectivity of the bromination. The success of this directed halogenation provides a key step toward the synthesis of polysubstituted indazoles like 7-Bromo-5-chloro-3-iodo-1H-indazole by establishing the bromine at the 7-position on a pre-halogenated indazole core.

The table below details the results of a study on the C7-bromination of a 4-substituted 1H-indazole.

| Substrate | Reagent | Conditions | Product | Yield |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS | DMF, rt, 18h | 7-Bromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85% |

Data sourced from studies on analogous 4-substituted 1H-indazoles.

Selective Chlorination at the C-5 Position

The introduction of a chlorine atom at the C-5 position of an indazole ring, particularly one that is already substituted, requires careful control of reagents and conditions to ensure regioselectivity. While direct chlorination of 7-bromo-1H-indazole at the C-5 position is not extensively documented, general methodologies for indazole halogenation can be applied. The use of N-chlorosuccinimide (NCS) is a common strategy for the chlorination of heterocyclic compounds. The regioselectivity is governed by the electronic properties of the indazole ring. For 2H-indazoles, metal-free chlorination using NCS in solvents like ethanol or water has been shown to be effective for mono- and poly-halogenation. nih.gov The inherent reactivity of the indazole core typically directs electrophilic substitution to the C-3, C-5, and C-7 positions. Starting with 7-bromo-1H-indazole, the C-3 position is the most activated, followed by the C-5 position. Therefore, achieving selective C-5 chlorination would likely require prior blocking of the C-3 position or careful optimization of reaction conditions to favor C-5 attack over C-3.

Alternatively, the chloro-substituent can be incorporated from the start, using a pre-halogenated precursor. For instance, a synthetic approach to the related 7-bromo-4-chloro-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile, which is first brominated and then cyclized with hydrazine. nih.govresearchgate.net This highlights a common synthetic strategy where the halogenation pattern on the benzene (B151609) ring of the precursor dictates the final substitution on the indazole product.

Controlled Iodination at the C-3 Position (e.g., using NIS, I₂)

The C-3 position of the indazole nucleus is the most nucleophilic and, therefore, the most susceptible to electrophilic halogenation. The iodination of indazoles at this position is a well-established and high-yielding transformation. chim.it

Commonly employed reagents for this purpose include molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS). The reaction of a 1H-indazole with I₂ and a base such as potassium hydroxide (KOH) in a polar solvent like dimethylformamide (DMF) readily affords the corresponding 3-iodoindazole. chim.it This method has been successfully applied to indazoles bearing other halogens, such as 5-bromo-1H-indazole and 6-bromo-1H-indazole, to produce the 5-bromo-3-iodo and 6-bromo-3-iodo derivatives in excellent yields. chim.itnih.gov

N-Iodosuccinimide offers a milder alternative to I₂/base systems and is also highly effective. For example, 5-bromo-3-iodoindazole has been prepared using NIS under basic conditions (KOH) in dichloromethane. chim.it Given the high reactivity of the C-3 position, the iodination of 7-bromo-5-chloro-1H-indazole to install the final halogen at C-3 would be expected to proceed efficiently under these standard conditions.

Table 1: Reagents for C-3 Iodination of Indazoles

| Reagent System | Typical Solvent | Comments | Reference |

|---|---|---|---|

| I₂ / KOH | DMF | High yields, widely used for various substituted indazoles. | chim.it |

| N-Iodosuccinimide (NIS) | Dichloromethane | Milder conditions, effective for halogenated indazoles. | chim.it |

| I₂ / K₂CO₃ | Dioxane | Alternative base, quantitative yields reported. | chim.it |

Sequential Halogenation to Achieve Multihalogenated Indazoles

The synthesis of multihalogenated indazoles like this compound is typically achieved through a stepwise, sequential halogenation strategy. The regioselectivity of each step is crucial and is dictated by the inherent electronic properties of the indazole ring and the directing effects of the existing substituents.

A general and efficient metal-free approach allows for the regioselective mono- and poly-halogenation of 2H-indazoles by fine-tuning reaction conditions with N-halosuccinimides (NBS for bromination, NCS for chlorination). nih.gov This methodology demonstrates that di- and even tri-halogenated indazoles can be synthesized. For instance, reacting a 2H-indazole with two equivalents of NBS leads to 3,7-dibromo-2H-indazole. nih.govresearchgate.net Furthermore, hetero-dihalogenation can be achieved in a "one-pot, two-step" method, such as bromination followed by chlorination to yield 3-bromo-7-chloro-2H-indazoles. nih.govresearchgate.net

To synthesize this compound, a plausible sequence would be:

Bromination of 1H-indazole: This would likely yield a mixture of isomers, from which 7-bromo-1H-indazole would be isolated.

Chlorination of 7-bromo-1H-indazole: Selective chlorination at the C-5 position would yield 7-bromo-5-chloro-1H-indazole. This step requires careful control to avoid reaction at the more reactive C-3 position.

Iodination of 7-bromo-5-chloro-1H-indazole: The final iodination at the highly activated C-3 position would proceed readily with reagents like NIS or I₂/KOH to give the target compound. chim.it

Functional Group Transformations and Derivatization of this compound

The differential reactivity of the C-I, C-Br, and C-Cl bonds is the cornerstone of the synthetic utility of this compound. This allows for selective functionalization at each position, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated systems, the site of reaction can be selectively controlled based on the relative reactivity of the carbon-halogen bonds, which generally follows the order: C-I > C-Br > C-Cl. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples the haloindazole with a boronic acid or ester. For a substrate like this compound, the Suzuki-Miyaura reaction can be performed with high selectivity. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to sequentially functionalize the three positions. The reaction would occur preferentially at the C-3 iodo position. nih.gov For example, the Suzuki-Miyaura coupling of 6-bromo-3-iodo-1H-indazole has been shown to react selectively at the C-3 position. nih.govrsc.org After the first coupling at the C-3 position, a second coupling could be induced at the C-7 bromo position under more forcing conditions, leaving the C-5 chloro position intact.

Sonogashira Coupling: This reaction introduces an alkyne moiety from a terminal alkyne. The same reactivity trend (C-I > C-Br > C-Cl) applies, allowing for the selective introduction of an alkyne group at the C-3 position of this compound.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond with an amine. The selectivity again follows the established order of halogen reactivity. This would allow for the selective amination at the C-3 position, followed by the C-7 and then C-5 positions, by progressively increasing the reaction temperature or modifying the catalyst system.

Table 2: Predicted Site-Selectivity in Cross-Coupling Reactions

| Reaction Type | Primary Reactive Site (C-X) | Secondary Reactive Site (C-X) | Tertiary Reactive Site (C-X) |

|---|---|---|---|

| Suzuki-Miyaura | C-3 (Iodo) | C-7 (Bromo) | C-5 (Chloro) |

| Sonogashira | C-3 (Iodo) | C-7 (Bromo) | C-5 (Chloro) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the indazole ring is also a viable transformation pathway, though it generally requires activation by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The fused pyrazole ring acts as an electron-withdrawing group, which can facilitate SNAr reactions on the benzene portion of the molecule.

C-H Functionalization Strategies on the Indazole Core

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. mdpi.com For the indazole system, palladium-catalyzed direct C-H arylation has been reported at various positions, including C-3 and C-7. researchgate.net

However, for a molecule that is already heavily substituted with halogens, such as this compound, direct C-H functionalization presents significant challenges. The only available C-H bonds are at the C-4 and C-6 positions. Any attempt at a palladium-catalyzed C-H activation would likely face overwhelming competition from oxidative addition into one of the three carbon-halogen bonds, leading to cross-coupling products instead. Therefore, C-H functionalization would only be a viable strategy after all halogenated positions have been derivatized through the reactions described in section 2.3.1. If the halogens were replaced with groups that are unreactive under C-H activation conditions, subsequent functionalization of the C-4 or C-6 positions could then be explored.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused pyrazole ring and the three halogen substituents. However, specific reactions can be achieved under forcing conditions, with the regiochemical outcome dictated by the combined directing effects of the existing substituents.

Halogens are ortho-, para-directing deactivators. libretexts.org In the case of this compound, the potential sites for substitution are the C4 and C6 positions. The directing effects are as follows:

The C5-Chloro group directs incoming electrophiles to the C4 and C6 positions (ortho).

The C7-Bromo group directs to the C6 position (ortho).

The indazole ring itself, particularly the nitrogen atoms, influences the electron density of the benzene ring.

Considering these factors, the C6 position is doubly activated by the C5-Cl and C7-Br, making it a likely, though still challenging, site for electrophilic attack. The C4 position is another potential site, directed by the C5-Cl.

Common electrophilic aromatic substitution reactions include nitration and sulfonation.

Nitration: Can be achieved using strong nitrating agents like a mixture of nitric acid and sulfuric acid. For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO. chim.itresearchgate.net While this applies to the C3 position, similar reagents under different conditions could potentially nitrate the deactivated benzene ring. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole has also been reported, indicating that substitution on the benzene ring is possible even when a deactivating group is present. chim.it

Sulfonylation: Aromatic sulfonation is typically performed by treating an aromatic compound with sulfuric acid and sulfur trioxide (oleum). wikipedia.org This reaction is reversible, which can be useful in synthetic strategies where a blocking group is required. wikipedia.org An electrochemical, metal-free method for C3-H sulfonylation of 2H-indazoles using sulfonyl hydrazides has also been developed, showcasing modern approaches to functionalization. acs.org

Further halogenation, such as bromination, on an already halogenated indazole can also occur. For example, metal-free bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles, indicating that multiple halogenations are possible. semanticscholar.org

Metalation and Subsequent Transformations (e.g., lithiation, zincation)

Metalation offers a powerful alternative for functionalizing the indazole core, often providing regioselectivity that is complementary to electrophilic aromatic substitution. For a molecule like this compound, two primary metalation strategies are relevant: directed ortho-metalation and halogen-metal exchange.

Lithiation: Lithium-halogen exchange is a rapid and efficient reaction, particularly with aryl bromides and iodides. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org Therefore, in this compound, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures would selectively replace the iodine atom at the C3 position with lithium. This newly formed C3-lithiated indazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at this position.

Directed ortho-metalation (DoM) is another key strategy where a functional group directs deprotonation to an adjacent position. wikipedia.orgbaranlab.org For this to occur on the benzene ring of the indazole, a directing metalation group (DMG) would be required. In the absence of a strong DMG on the benzene portion, metalation is less likely to occur via C-H activation, especially in the presence of more reactive halogen sites. However, the N1-proton is acidic and will be removed by strong bases. After N-deprotonation, subsequent C-H activation or halogen-metal exchange can occur.

Zincation: Direct zincation of N-protected indazoles can be achieved using reagents like TMP₂Zn (2,2,6,6-tetramethylpiperidide zinc complex). This method has been shown to selectively metalate the C3 position, which can then undergo Negishi cross-coupling reactions. chim.it However, since the target molecule is already substituted at C3, this specific approach is more relevant for analogues.

A more pertinent strategy would be a halogen-metal exchange followed by transmetalation. For instance, after selective lithium-iodine exchange at C3, the resulting lithiated species can be transmetalated with a zinc salt like ZnCl₂ to form a more stable and less reactive organozinc reagent. This organozinc compound can then participate in palladium-catalyzed cross-coupling reactions.

N-Alkylation and N-Functionalization Strategies of 1H-Indazoles

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be functionalized. The selective functionalization of one nitrogen over the other is a common challenge in indazole chemistry. The outcome of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the electronic and steric properties of the substituents on the indazole ring. researchgate.netbeilstein-journals.org

Regioselective N1- vs N2-Functionalization Studies and Control

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. nih.govnih.gov The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.

Several factors influence the N1/N2 regioselectivity:

Base and Solvent System: The choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.govbeilstein-journals.org In contrast, conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to mixtures of N1 and N2 products. nih.gov

Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly impacts the regioselectivity. Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been found to confer excellent N2 regioselectivity (≥96%). researchgate.netnih.govbeilstein-journals.orgd-nb.info This is highly relevant for this compound, as the bromo group at the C7 position would be expected to strongly influence the alkylation outcome, likely favoring N2 functionalization.

Thermodynamic vs. Kinetic Control: N2-alkylation is often the kinetically favored process, as the N2 lone pair is considered more accessible in the neutral indazole. acs.org However, the N1-substituted product is frequently the thermodynamically more stable isomer. Reactions can be designed to favor the thermodynamic product through equilibration. nih.gov For example, quantum mechanical analyses suggest that while the activation energy for N1 alkylation of the more stable 1H-indazole tautomer is higher, it ultimately leads to the more stable product. wuxibiology.com

| Indazole Substituent | Conditions (Base, Solvent) | Predominant Isomer | Reference |

|---|---|---|---|

| Unsubstituted/Various | NaH, THF | N1 | nih.gov |

| Unsubstituted | K₂CO₃, DMF | Mixture (58:42 N1:N2) | nih.gov |

| 7-NO₂ | NaH, THF | N2 (≥96%) | nih.gov |

| 7-CO₂Me | NaH, THF | N2 (≥96%) | researchgate.netd-nb.info |

| 5-Bromo-3-CO₂Me | K₂CO₃, DMF | Mixture (N1 and N2) | beilstein-journals.org |

Protecting Group Chemistry in Indazole Synthesis

The use of protecting groups is essential for managing the reactivity of the two nitrogen atoms and enabling regioselective transformations at other positions of the indazole molecule. google.com A protecting group can be used to block one nitrogen atom, thereby directing subsequent reactions to the other nitrogen or to a carbon atom on the ring.

Common protecting groups for indazoles and their characteristics include:

SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is particularly useful for directing chemistry at the C3 position. Indazoles can be regioselectively protected at N2 with SEM-Cl. nih.govresearchgate.netderpharmachemica.com The SEM group at N2 can then efficiently direct C3-lithiation upon treatment with n-BuLi, allowing for the introduction of various electrophiles at this site. nih.govresearchgate.net The SEM group can be readily removed under mild conditions, such as with tetrabutylammonium fluoride (TBAF) or aqueous HCl. nih.govresearchgate.net

Boc (tert-Butoxycarbonyl): The Boc group is another common amine protecting group. It can be installed using di-tert-butyl dicarbonate (Boc₂O). The regioselectivity of Boc protection can be condition-dependent. google.com

THP (Tetrahydropyranyl): The THP group can be introduced under mildly acidic conditions, which kinetically favors protection at the N2 position. acs.org Under thermodynamic conditions (longer reaction times), the N1-protected regioisomer becomes the major product. acs.orgresearchgate.netrti.org

Other Groups: A variety of other protecting groups like benzyl (Bn), p-methoxybenzyl (PMB), and tosyl (Ts) are also employed in indazole synthesis, each with its own specific conditions for installation and removal. google.comnih.gov

Mechanistic Investigations and Theoretical Studies of 7 Bromo 5 Chloro 3 Iodo 1h Indazole Chemistry

Application of Density Functional Theory (DFT) for Reaction Mechanisms and Reactivity

Transition State Analysis and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states. The analysis of these high-energy structures provides critical information about the feasibility and mechanism of a given transformation. For halogenated indazoles, DFT can be used to model processes such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

Reactivity Predictions for Halogenated Indazoles

DFT calculations can predict the reactivity of different sites within a molecule. For 7-bromo-5-chloro-3-iodo-1H-indazole, there are multiple reactive sites: the N-H group of the pyrazole (B372694) ring, and the carbon atoms bearing halogen substituents. The reactivity of the C-X (X = I, Br, Cl) bonds is of particular interest for cross-coupling reactions.

Computational Insights into Tautomerism and Aromaticity of Halogenated Indazoles

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is crucial as it dictates the molecule's structure, properties, and reactivity. Computational studies have extensively investigated the tautomerism of indazole and its derivatives. mdpi.comresearchgate.net

For the parent indazole, calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15-21 kJ/mol. mdpi.comnih.gov This preference is influenced by substituents on the ring. While specific calculations for this compound are not published, studies on other substituted indazoles provide a framework for understanding its behavior. mdpi.comresearchgate.net The presence of halogen atoms can influence the tautomeric equilibrium through their inductive and resonance effects. DFT calculations, by determining the relative energies of the optimized geometries of the different tautomers, can predict the predominant form of this compound in the gas phase and in solution. mdpi.comnih.gov

Aromaticity is another key feature that can be assessed using computational methods. The indazole ring is an aromatic system, and its aromaticity can be quantified using various indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the halogen substituents affect the aromatic character of the bicyclic system, which in turn influences its stability and reactivity.

| Compound | Computational Method | ΔE (E2H - E1H) (kJ/mol) | Reference |

|---|---|---|---|

| 1H-Indazole | MP2/6-31G | 15 | nih.gov |

| 1H-Indazole | DFT (Gas Phase) | 14.5 | nih.gov |

| 1H-Indazole | DFT (Aqueous) | 15.9 | nih.gov |

| 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | B3LYP/6-31G | Varies with substitution | mdpi.com |

Spectroscopic and Structural Elucidation Techniques in Mechanistic Studies (e.g., NMR, Mass Spectrometry in reaction monitoring)

Experimental validation of theoretical predictions is crucial. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are central to characterizing intermediates and monitoring the progress of reactions involving halogenated indazoles.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. beilstein-journals.org For a molecule like this compound, ¹H and ¹³C NMR spectra provide a wealth of information about its structure. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. Furthermore, advanced NMR techniques, such as NOESY, can help to distinguish between different isomers and tautomers. In mechanistic studies, NMR is invaluable for reaction monitoring, allowing for the quantitative analysis of reactants, intermediates, and products over time. beilstein-journals.orgacs.orgnih.gov This can provide kinetic data that complements the energy profiles obtained from DFT calculations.

Mass Spectrometry (MS) is another vital analytical technique, particularly for reaction monitoring due to its high sensitivity and speed. waters.compurdue.edu MS can be used to identify the molecular weights of species in a reaction mixture, confirming the formation of products and potentially detecting transient intermediates. purdue.edu Techniques like electrospray ionization (ESI-MS) allow for the gentle ionization of molecules, preserving non-covalent complexes and providing insights into reaction mechanisms, such as the nature of catalytic species in cross-coupling reactions. purdue.edu For this compound, MS would be used to confirm its molecular weight and isotopic pattern, which is distinctive due to the presence of bromine and chlorine.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants of protons, confirming substitution patterns. | acs.orgresearchgate.netacs.org |

| ¹³C NMR | Structural Elucidation | Chemical shifts of carbon atoms, providing information about the carbon skeleton. | researchgate.netacs.org |

| Multinuclear NMR | Characterization | Full characterization of fluorinated and nitrated indazoles in solution and solid state. | researchgate.net |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of molecular formula through m/z values and isotopic patterns. | researchgate.net |

| NMR and MS | Reaction Monitoring | Tracking the consumption of reactants and formation of products over time to determine kinetics and mechanism. | beilstein-journals.orgwaters.compurdue.edu |

Computational Biology and in Vitro Pharmacological Profiling of 7 Bromo 5 Chloro 3 Iodo 1h Indazole Derivatives

In Silico Approaches to Biological Target Prediction and Ligand-Protein Interactions

Computational methods are instrumental in the early stages of drug discovery for identifying potential biological targets and elucidating the molecular interactions that govern the binding of a ligand to its target protein. These approaches provide valuable insights into the mechanism of action and can guide the design of more potent and selective compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For indazole derivatives, docking studies have been employed to understand their binding modes within the active sites of various enzymes and receptors.

While specific docking studies for 7-Bromo-5-chloro-3-iodo-1H-indazole are not extensively documented, research on analogous indazole-containing compounds provides a framework for predicting its potential interactions. For instance, docking studies of dimeric indazole derivatives into the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase pocket have revealed key interactions. These include the formation of hydrogen bonds, π–π stacking, π–cation, and hydrophobic interactions with amino acid residues such as Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. mdpi.com The presence of halogen atoms (bromine, chlorine, and iodine) on the indazole ring of this compound is expected to significantly influence its binding affinity and selectivity. These bulky and lipophilic groups can engage in halogen bonding and other non-covalent interactions, potentially enhancing the binding to the target protein.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, providing insights into its stability and the conformational changes that may occur upon binding. MD simulations have been utilized to study the stability of indazole derivatives within the active sites of their target proteins.

For example, MD simulations of potent indazole-based inhibitors of hypoxia-inducible factor-1α (HIF-1α) have demonstrated the stability of the ligand-protein complex over time. nih.gov These simulations can reveal the persistence of key interactions identified in docking studies and highlight the role of water molecules in mediating ligand-protein binding. mdpi.com In the context of this compound, MD simulations could be employed to assess the stability of its binding to a predicted target, providing a more accurate estimation of its binding free energy and residence time within the active site. Such studies on novel indazole-based derivatives targeting VEGFR-2 have helped to interpret structure-activity relationships (SAR) and guide further optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of untested compounds and for understanding the structural features that are important for activity.

3D-QSAR studies, such as Field and Gaussian-based models, have been successfully applied to indazole derivatives to understand the factors influencing their inhibitory potency against targets like HIF-1α. nih.gov These models generate steric and electrostatic maps that provide a structural framework for designing new inhibitors with improved activity. nih.gov Similarly, QSAR models have been developed for indazole compounds with inhibitory activities against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing, identifying key molecular descriptors that correlate with their biological function. distantreader.orgaboutscience.eu Although a specific QSAR model for this compound has not been reported, the development of such a model, based on a series of related halogenated indazoles, could predict its biological activity and guide the synthesis of more potent analogues.

In Vitro Assessment of Biological Activities (Focus on Molecular and Cellular Mechanisms)

In vitro assays are essential for validating the predictions from computational models and for characterizing the biological activity of a compound at the molecular and cellular levels. These assays can determine a compound's potency, selectivity, and mechanism of action.

Enzyme Inhibition Studies (e.g., Kinases, NOS, IDO1, α-glucosidase)

The indazole scaffold is a common feature in many enzyme inhibitors, and derivatives of this compound are expected to exhibit inhibitory activity against various enzymes.

Kinase Inhibition: The indazole nucleus is a well-established "hinge-binding" fragment in kinase inhibitors. mdpi.com Derivatives of indazole have shown potent inhibitory activity against a range of kinases, including VEGFR-2, anaplastic lymphoma kinase (ALK), and epidermal growth factor receptor (EGFR). nih.govmdpi.comnih.gov For instance, certain 3-aminoindazole derivatives have demonstrated high potency against ALK with IC50 values in the nanomolar range. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. Substituted 1H-indazoles have been investigated as IDO1 inhibitors, with some derivatives showing potent activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of the 1H-indazole ring and appropriate substitution at the C3 position are crucial for strong in vitro inhibitory activity. nih.gov

Monoamine Oxidase (MAO) Inhibition: Based on the finding that 7-nitroindazole inhibits MAO-B, a series of C5- and C6-substituted indazole derivatives were investigated as MAO inhibitors. researchgate.net While only one derivative showed submicromolar inhibition of human MAO-A, all tested compounds were potent inhibitors of human MAO-B, with IC50 values in the submicromolar range. researchgate.net

α-Glucosidase Inhibition: Some 3,5,7-trisubstituted indazole derivatives have been synthesized and evaluated as inhibitors of the α-glucosidase enzyme. One such compound exhibited stronger inhibition than the standard drug acarbose. nih.gov

Below are tables summarizing the inhibitory activities of various indazole derivatives against different enzymes, providing a reference for the potential activity of this compound.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Entrectinib (127) | ALK | 12 | nih.gov |

| Compound 107 | EGFR (L858R/T790M) | 70 | nih.gov |

| Compound 109 | EGFR (T790M) | 5.3 | nih.gov |

| Compound 11b | VEGFR-2 | 5.4 | nih.gov |

| Compound 11c | VEGFR-2 | 5.6 | nih.gov |

Table 2: IDO1 and MAO-B Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Compound 121 | IDO1 | 720 | nih.gov |

| Compound 122 | IDO1 | 770 | nih.gov |

| C5-substituted indazole | MAO-B | 2.5 - 24 | researchgate.net |

Receptor Modulation Assays (e.g., NMDA receptor antagonism)

In addition to enzyme inhibition, indazole derivatives have been shown to modulate the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. mdpi.com Overstimulation of NMDA receptors can lead to excitotoxicity and neuronal cell death. mdpi.com Consequently, NMDA receptor antagonists have been investigated as potential neuroprotective agents. mdpi.com

Recent studies have explored the bioisosteric replacement of the phenol group in known GluN2B-selective NMDA receptor antagonists with an indazole moiety. acs.org This modification was aimed at preventing rapid glucuronidation, a common metabolic pathway for phenolic compounds. acs.org The synthesized indazole derivatives exhibited high affinity for the GluN2B subunit and displayed potent inhibitory activity in two-electrode voltage-clamp experiments, with some compounds showing higher activity than the reference compound ifenprodil. acs.org Molecular dynamics simulations revealed that these indazole analogues share similar molecular interactions with the ifenprodil binding site as their phenolic counterparts. acs.org

Furthermore, halogenated indazole derivatives have been systematically examined for their in vitro activity at the cannabinoid 1 (CB1) receptor. nih.gov This research highlights the broad pharmacological potential of the halogenated indazole scaffold.

Table 3: Receptor Modulation Activity of Selected Indazole Derivatives

| Compound | Target Receptor | Activity | Reference |

| (S)-10a | GluN2B-selective NMDA Receptor | Higher inhibitory activity than ifenprodil | acs.org |

| (R)-10a | GluN2B-selective NMDA Receptor | Higher inhibitory activity than ifenprodil | acs.org |

| Halogenated indazoles | CB1 Receptor | Varied EC50 values depending on substitution | nih.gov |

Cell-Based Assays for Cellular Pathway Modulation (e.g., cell proliferation, apoptosis induction, HIF-1α inhibition)

The pharmacological evaluation of halogenated indazole derivatives, including compounds structurally related to this compound, frequently involves a battery of cell-based assays to determine their effects on key cellular pathways implicated in diseases like cancer. These assays are crucial for understanding the mechanism of action at a cellular level.

Cell Proliferation: Assays to measure the anti-proliferative effects of indazole derivatives are fundamental in cancer research. For instance, novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives have been synthesized and evaluated for their anti-proliferative effects on various cancer cell lines. nih.gov Similarly, 1H-indazole amide derivatives have demonstrated potent cellular activity against cell lines such as HT29. nih.gov The substitution pattern on the indazole ring is critical, with different functional groups significantly influencing the compound's ability to inhibit cancer cell growth. nih.gov

Apoptosis Induction: Many anticancer agents function by inducing apoptosis, or programmed cell death. The capacity of indazole derivatives to trigger this pathway is a key area of investigation. Studies on related heterocyclic compounds, such as N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, have shown a dose-dependent induction of apoptosis in leukemia and breast cancer cells. mdpi.com Assays often involve flow cytometry to detect markers of apoptosis, such as annexin V binding, disruption of the mitochondrial membrane potential, and activation of caspase-3. mdpi.com For example, a deoxyribose-containing tetrabromo-benzimidazole derivative was found to induce apoptosis in 91.8% of LNCaP prostate cancer cells at a 10 μM concentration. mdpi.com This highlights the potential for halogenated heterocyclic compounds to serve as potent pro-apoptotic agents.

HIF-1α Inhibition: Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor in tumorigenesis, regulating processes like angiogenesis, cell proliferation, and apoptosis. nih.gov Its downregulation is a key strategy in cancer therapy. The inhibition of HIF-1α has been shown to reduce cell proliferation and invasion while promoting apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov While direct studies on this compound are not prevalent, the broader class of indazoles is explored for activity against various kinases and signaling pathways that may intersect with HIF-1α regulation. Interestingly, HIF-1α can also act to suppress tumor cell proliferation by repressing the biosynthesis of aspartate, a key component for cell growth. nih.gov

Table 1: Examples of Biological Activity of Various Indazole Derivatives in Cell-Based Assays

| Compound Class | Cell Line | Assay Type | Key Finding | Reference |

| 1H-Indazole Amides | HT29 | Proliferation | IC₅₀ values in the low micromolar range (0.9 ± 0.1 to 6.1 ± 1.1 μM). | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazoles | Various | Proliferation | Demonstrated anti-proliferative effects. | nih.gov |

| 1H-Indazole Derivatives | H1975, PC9, etc. | Proliferation | Strong antiproliferative effects against EGFR mutant-driven NSCLC cells. | nih.gov |

| Tetrabromo-benzimidazoles | CCRF-CEM, MCF-7 | Apoptosis | Dose-dependent induction of apoptosis. | mdpi.com |

| HIF-1α siRNA | NCI-H157 (NSCLC) | Proliferation, Apoptosis | Reduced cell proliferation and induced apoptosis. | nih.gov |

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. researchgate.net The introduction of halogen atoms onto this core structure can significantly modulate its biological activity profile.

In vitro assessments are typically conducted to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. For example, a series of 3-phenyl-1H-indazole derivatives demonstrated broad-spectrum anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net This suggests that the 1H-indazole framework could be a valuable starting point for designing new and effective anticandidal drugs. researchgate.net

While specific data for this compound is limited, studies on other halogenated heterocyclic compounds provide insight. For instance, an investigation into halogen-substituted flavonoids found that antibacterial properties against Staphylococcus aureus and Escherichia coli improved progressively when moving from fluorine to iodine substituents. nih.gov This trend suggests that the size and lipophilicity of the halogen atom can be more influential than its electronic properties in determining antimicrobial potency. nih.gov Given the presence of three different halogens (Br, Cl, I), this compound and its derivatives represent a class of compounds with potential for significant antimicrobial and antifungal activity.

Table 2: Antimicrobial Activity Profile of Related Heterocyclic Scaffolds

| Compound/Scaffold | Organism(s) | Activity Type | Key Finding | Reference |

| 3-Phenyl-1H-indazole derivatives | C. albicans, C. glabrata, C. tropicalis | Antifungal (Anticandidal) | Showed broad-spectrum activity against various Candida strains. | researchgate.net |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, E. coli, C. albicans | Antibacterial & Antifungal | Displayed dominant activity against tested bacterial and fungal strains. | researchgate.net |

| Halogenated sulfur-containing flavonoids | S. aureus, E. coli | Antibacterial | Inhibitory properties increased with the size of the halogen (F < Cl < Br < I). | nih.gov |

Structure-Activity Relationship (SAR) Studies of Halogenated Indazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the chemical features responsible for their biological effects. For halogenated indazoles, SAR analysis focuses on the type, position, and electronic influence of the halogen substituents.

Influence of Halogen Substituents (Br, Cl, I) at C3, C5, and C7 on Biological Interactions

The nature and position of halogen atoms on the indazole ring are critical determinants of biological activity. nih.gov Halogenation can significantly alter a molecule's potency, selectivity, and pharmacokinetic properties.

Influence of Halogen Type: The specific halogen (bromine, chlorine, iodine) has a distinct impact. Studies on other halogenated compounds have shown that increasing the atomic mass and size of the halogen can enhance biological activity. nih.govrsc.org For example, in a series of sulfur-containing flavonoids, antibacterial potency increased in the order F < Cl < Br < I, suggesting that steric factors and lipophilicity play a major role. nih.gov In the case of this compound, the presence of a large, lipophilic iodine atom at the C3 position, a bromine at C7, and a chlorine at C5 creates a complex electronic and steric profile that can drive interactions with biological targets. Halogenation reactions, particularly iodination and bromination at the C3-position, are of high interest as they provide a handle for further structural modifications. chim.it

Influence of Position: The location of the substituent is crucial. SAR studies on indazole derivatives have shown that substituents at the C4 and C6 positions play a key role in IDO1 inhibition. nih.gov For synthetic cannabinoid receptor agonists with a halogenated indazole core, substitutions at the C5 position have been noted to produce inconsistencies in SARs that require further exploration. nih.gov The specific arrangement in this compound, with halogens at C3, C5, and C7, suggests a tailored design to occupy specific pockets in a target protein, influencing binding affinity and selectivity.

Bioisosteric Replacement Strategies Involving the Indazole Moiety (e.g., for phenol, catechol, indole)

Bioisosterism is a strategy in medicinal chemistry used to modify lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving biological activity, reducing toxicity, or altering metabolism. cambridgemedchemconsulting.comuniroma1.it The indazole moiety is recognized as a versatile bioisostere for other aromatic and heterocyclic rings.

The indazole ring is frequently employed as a bioisostere for the indole (B1671886) nucleus. nih.gov This is a common strategy, as both are bicyclic aromatic heterocycles with a hydrogen bond donor. This replacement can lead to potent and selective inhibitors, for example, in the development of PI3Kδ inhibitors for acute myeloid leukemia. nih.gov The objective of such a replacement is to create a new molecule that retains the desired biological properties of the parent compound while potentially improving its drug-like characteristics. cambridgemedchemconsulting.com For example, replacing a catechol group with an indazole can improve metabolic stability and reduce potential reactive metabolite formation, while also lowering plasma protein binding. cambridgemedchemconsulting.com This makes the indazole scaffold a valuable tool for lead optimization. researchgate.net

Impact of Substituent Position and Electronic Properties on Biological Target Affinity

The affinity of a ligand for its biological target is governed by a combination of steric, hydrophobic, and electronic interactions. For halogenated indazoles, the position and electronic nature of the substituents are paramount.

Positional Impact: As noted in SAR studies, the specific placement of substituents dictates the molecule's ability to fit within a binding pocket and form favorable interactions. nih.gov For example, in a series of FGFR kinase inhibitors, the substitution pattern on the indazole ring was critical for achieving potent inhibition. nih.gov The arrangement of halogens at the C3, C5, and C7 positions of this compound provides a distinct three-dimensional and electrostatic profile. This specific pattern could be designed to maximize shape complementarity and electrostatic interactions within a target's active site, thereby enhancing binding affinity and selectivity.

Advanced Applications and Future Research Directions in 7 Bromo 5 Chloro 3 Iodo 1h Indazole Research

Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis

The true power of 7-Bromo-5-chloro-3-iodo-1H-indazole lies in its capacity as a versatile scaffold for constructing complex molecular architectures. The three different halogen atoms can be selectively functionalized through various cross-coupling reactions, allowing for a stepwise and controlled elaboration of the indazole core. The iodine atom at the C3 position is the most reactive site, readily participating in reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, alkynyl, and amino groups, which are prevalent in biologically active compounds. semanticscholar.org

Following the functionalization of the C3 position, the bromine atom at the C7 position offers a second handle for modification under slightly more vigorous reaction conditions. This hierarchical reactivity is a cornerstone of its utility. For instance, a Sonogashira coupling could be performed at the C3-iodo position, followed by a Suzuki coupling at the C7-bromo site. The chlorine atom at the C5 position is the most inert of the three, typically requiring harsher conditions or specific catalytic systems for substitution, providing a third layer of potential modification.

This controlled, site-selective functionalization makes the compound a valuable intermediate in the synthesis of highly substituted indazoles, a class of heterocycles found in numerous pharmaceuticals. semanticscholar.orgchemimpex.com For example, substituted 3-aminoindazoles are key structural motifs in potent therapeutic agents. semanticscholar.orgchemrxiv.orgresearchgate.net The ability to precisely install different substituents around the indazole ring is crucial for fine-tuning the pharmacological properties of a target molecule.

Table 1: Potential Site-Selective Reactions on this compound

| Position | Halogen | Relative Reactivity | Potential Coupling Reactions |

|---|---|---|---|

| C3 | Iodine | High | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig, Negishi |

| C7 | Bromine | Medium | Suzuki, Stille, Buchwald-Hartwig (under different conditions than C3-I) |

Exploration in Materials Science (e.g., photophysical properties)

The indazole scaffold is increasingly recognized for its potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netnih.gov The photophysical properties of these materials are highly dependent on their molecular structure, including the nature and position of substituents. The introduction of heavy atoms like bromine and iodine into an organic molecule can significantly influence its photophysical properties through the heavy-atom effect. This effect can promote intersystem crossing from the singlet excited state to the triplet excited state, which is a key process in the mechanism of phosphorescent OLEDs (PHOLEDs).

Derivatives of this compound are promising candidates for investigation as new phosphorescent emitters or host materials. By selectively replacing the halogen atoms with various aromatic or electron-donating/withdrawing groups, researchers can tune the emission color, quantum yield, and charge-transport properties of the resulting materials. For example, coupling aromatic moieties to the C3 and C7 positions could create extended π-conjugated systems with desirable electronic characteristics for use in OLEDs. chemimpex.comnih.gov Further research is needed to synthesize and characterize the photophysical properties of derivatives of this tri-halogenated indazole to fully assess their potential in advanced materials.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional analysis of proteins and other biomolecules. Halogenated heterocycles like this compound serve as excellent starting points for the development of such probes. chemimpex.com The differential reactivity of the halogens allows for the sequential introduction of different functionalities: a recognition element that binds to a specific biological target, a reporter group (like a fluorophore or a biotin (B1667282) tag), and a reactive group for covalent labeling.

The C3-iodo position is an ideal site for introducing an alkyne group via a Sonogashira reaction. This alkyne can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag. The C7-bromo or C5-chloro positions could be functionalized to modulate the binding affinity and selectivity of the probe for its target protein. chemimpex.com The ability to build complexity in a controlled manner on this scaffold makes it a highly attractive platform for creating sophisticated probes to investigate enzyme mechanisms and cellular processes. chemimpex.com

Emerging Synthetic Methodologies for Enhanced Efficiency and Diversity

While classical cross-coupling reactions are effective, the field of organic synthesis is continually evolving, with new methodologies emerging that promise greater efficiency, sustainability, and access to novel chemical space. Research into the synthesis and functionalization of indazoles is an active area, with methods like C-H functionalization, electrochemical synthesis, and novel cyclization strategies gaining prominence. researchgate.netnih.govthieme-connect.com

Integration of Artificial Intelligence and Machine Learning in Indazole Research for Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netbohrium.com These computational tools can analyze vast datasets to predict the properties of novel molecules, optimize reaction conditions, and propose new synthetic routes. researchgate.netnih.govmednexus.org In the context of indazole research, AI and ML can be powerful allies.

For molecules based on the this compound scaffold, AI/ML models can be trained to predict biological activity (e.g., kinase inhibition, anti-proliferative effects) or material properties (e.g., emission wavelength, charge mobility). researchgate.netnih.govnih.gov This allows for the in silico screening of virtual libraries of derivatives before committing to costly and time-consuming laboratory synthesis. nih.govwiley.com By starting with the tri-halogenated core and computationally exploring the effects of adding different substituents at the C3, C5, and C7 positions, researchers can rationally design new compounds with a higher probability of success. researchgate.net AI can also assist in retrosynthetic analysis, suggesting the most efficient ways to synthesize these rationally designed target molecules. nih.gov This synergy between advanced building blocks and powerful computational methods represents a significant future direction, accelerating the discovery of new functional molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-5-chloro-3-iodo-1H-indazole, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors using transition metal catalysts (e.g., palladium or copper salts) in polar aprotic solvents like DMF. Optimization requires careful control of reaction temperature, stoichiometry of halogenating agents, and catalyst loading. Sequential halogenation (bromination followed by iodination) under inert atmospheres can improve regioselectivity .

Q. How should researchers characterize the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include resolving halogen positions via electron density maps and validating bond lengths/angles against DFT-calculated models. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the solubility properties of this compound, and which solvents are optimal for experimental applications?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with <1% organic solvent to avoid precipitation. Store aliquots at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining halogen positioning in the indazole ring?

- Methodological Answer : Contradictions arise from disordered halogen atoms or twinned crystals. Use iterative refinement in SHELXL with restraints for bond distances/angles. Validate against complementary techniques like NMR or high-resolution mass spectrometry (HRMS). Multi-conformer models may be required for accurate electron density interpretation .

Q. What computational strategies predict the reactivity of halogen substituents in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of halogens on reaction pathways. For Suzuki-Miyaura coupling, calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to enzyme targets like kinases, leveraging halogen bonding interactions .

Q. What analytical methodologies differentiate between possible regioisomers formed during synthesis?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate isomers. Confirm structures via NMR: compare aromatic proton splitting patterns and NOESY correlations. For example, the 3-iodo substituent causes distinct deshielding in NMR (δ 7.5–8.0 ppm) versus other positions .

Q. How do steric and electronic effects of halogen substituents influence biological activity in enzyme inhibition assays?

- Methodological Answer : Bromine and iodine enhance hydrophobic interactions in enzyme binding pockets, while chlorine improves electronegativity. Test derivatives in kinase inhibition assays (e.g., EGFR) using fluorescence polarization. Compare IC values to structure-activity relationship (SAR) models, noting steric clashes from iodine in crowded active sites .

Q. What protocols validate the compound's stability under various experimental conditions?

- Methodological Answer : Conduct accelerated stability studies: expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and quantify purity by HPLC-UV (254 nm). For long-term storage, lyophilize under argon and store in amber vials at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.